

An In-depth Technical Guide to Investigational Treatments for CASR Gene Mutations

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Compound of Interest

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Calcium-Sensing Receptor (CASR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of extracellular calcium (Ca^{2+}) homeostasis.^{[1][2][3]} Gene mutations in CASR disrupt this delicate balance, leading to a spectrum of calcium disorders.^{[4][5]} Activating (gain-of-function) mutations cause increased receptor sensitivity to Ca^{2+} , resulting in autosomal dominant hypocalcemia type 1 (ADH1), characterized by hypocalcemia and hypercalciuria.^{[5][6]} Conversely, inactivating (loss-of-function) mutations lead to decreased receptor sensitivity, causing familial hypocalciuric hypercalcemia (FHH) and, in its severe homozygous form, neonatal severe hyperparathyroidism (NSHPT).^{[5][7][8][9]} This guide provides a technical overview of the core signaling pathways, investigational therapeutic strategies, quantitative data on lead compounds, and detailed experimental protocols relevant to the development of novel treatments for these disorders.

The Calcium-Sensing Receptor (CASR) Signaling Axis

The CaSR is a pleiotropic receptor that couples to multiple G protein families to elicit diverse intracellular responses.^{[1][10]} Its activation by extracellular calcium is central to regulating parathyroid hormone (PTH) secretion from the parathyroid glands and calcium reabsorption in the kidneys.^{[5][11]} Understanding these pathways is critical for identifying therapeutic targets.

The primary signaling cascades initiated by CaSR activation include:

- **Gq/11 Pathway:** Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[\[1\]](#)[\[4\]](#)[\[10\]](#) IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[\[1\]](#)[\[10\]](#)
- **Gi/o Pathway:** Coupling to Gαi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[\[1\]](#)[\[4\]](#)[\[10\]](#)
- **MAPK/ERK Pathway:** The CaSR can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), through Gq/11, Gi/o, and β-arrestin-mediated mechanisms.[\[1\]](#)[\[4\]](#)[\[10\]](#)
- **Other G Proteins:** In certain cell types, CaSR has also been shown to couple to Gα12/13 and Gαs.[\[1\]](#)[\[10\]](#)

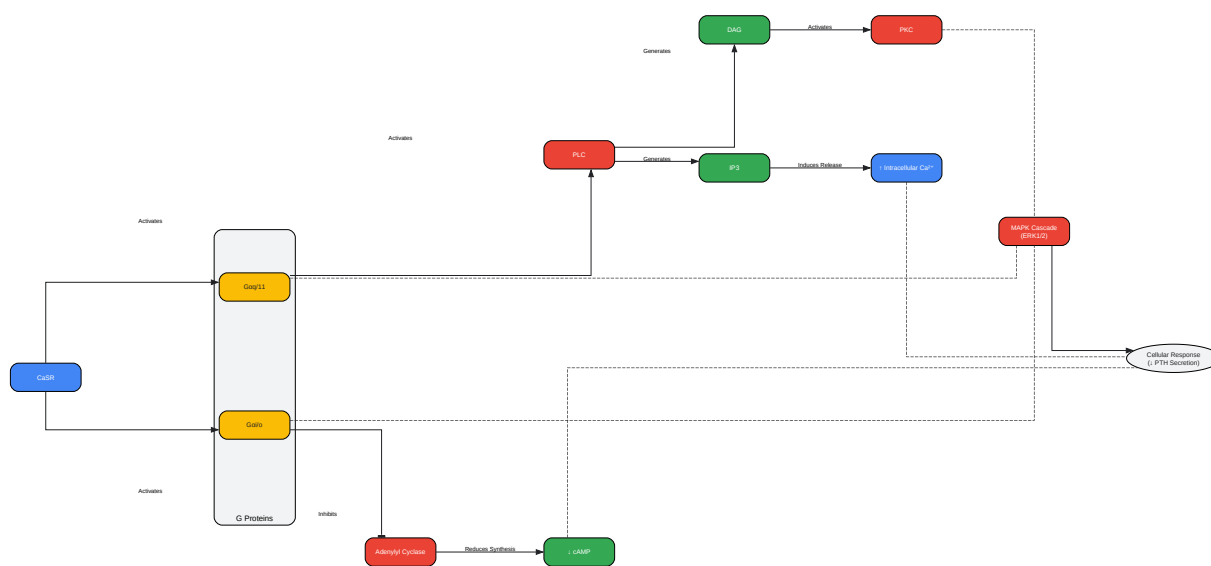


Figure 1: Principal CaSR Signaling Pathways

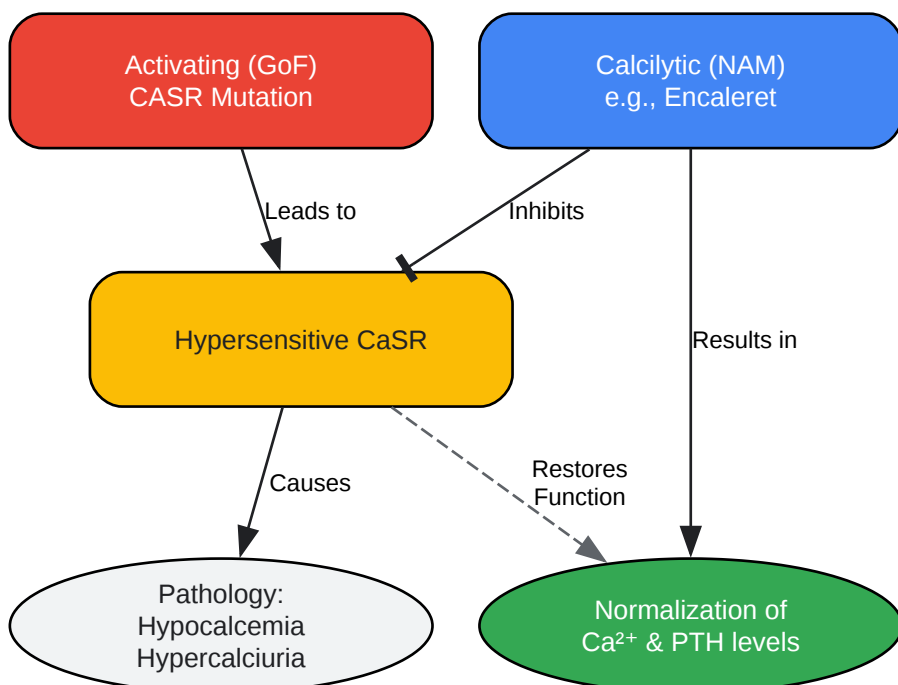


Figure 2: Therapeutic Strategy for Activating Mutations

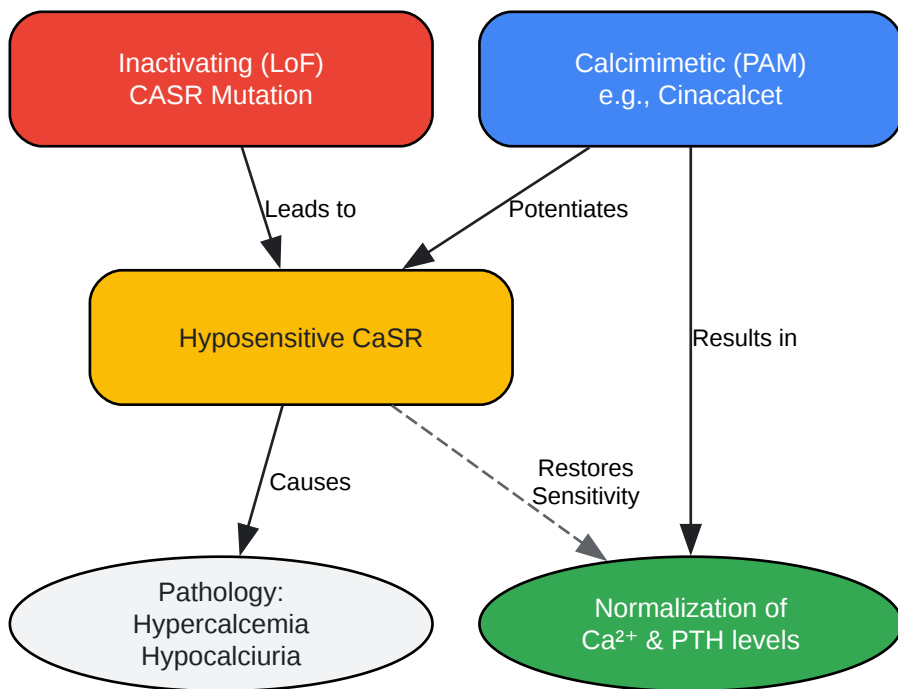


Figure 3: Therapeutic Strategy for Inactivating Mutations

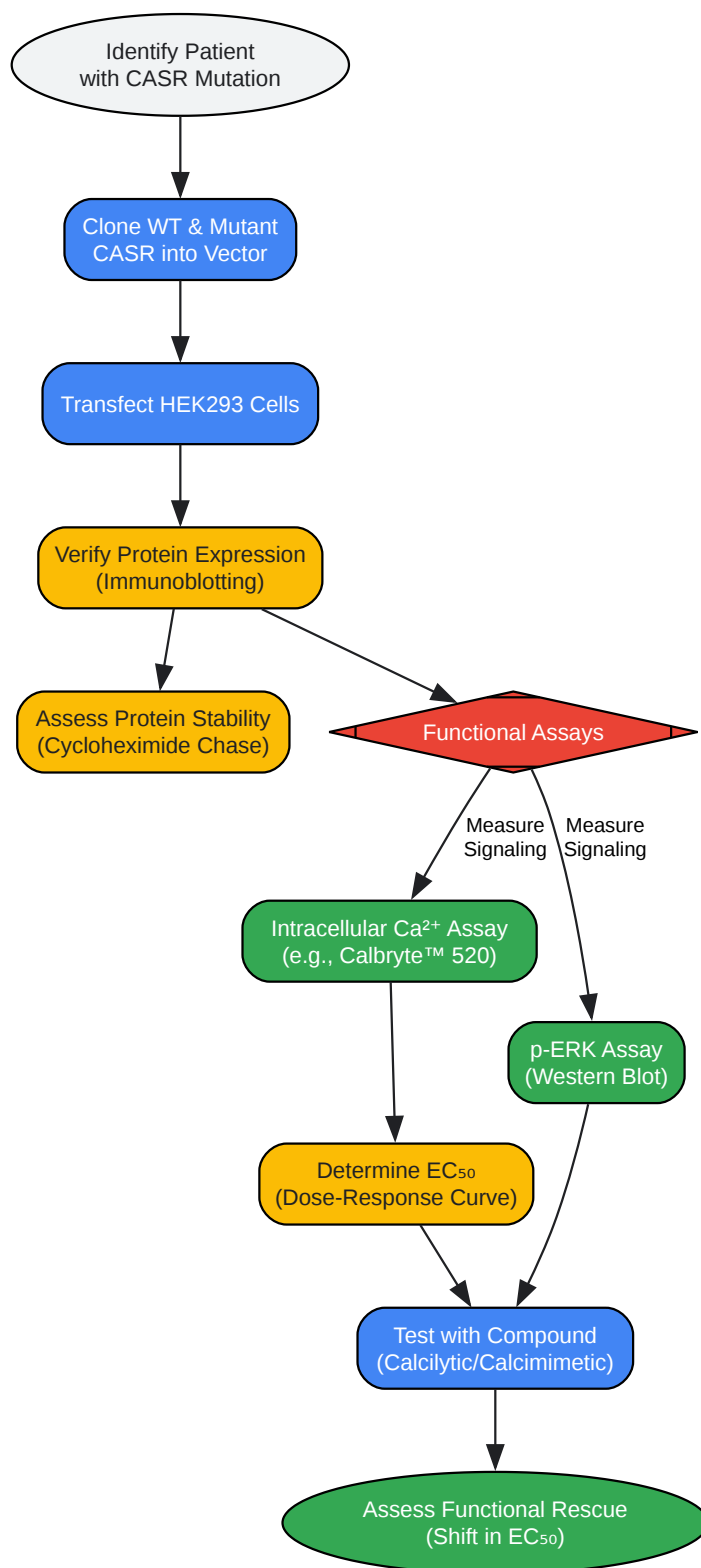


Figure 4: In Vitro Workflow for Compound Evaluation

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